[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine
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Overview
Description
[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine: is a chemical compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, [1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine is studied for its potential as a ligand for various receptors and enzymes. It can be used in the design of inhibitors or activators for biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in this field.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor by blocking the active site of an enzyme or as an agonist by activating a receptor.
Comparison with Similar Compounds
[1-(4-Chlorobenzenesulfonyl)piperidine]: Lacks the methanamine group, making it less versatile in certain synthetic applications.
[4-Chlorobenzenesulfonyl]methanamine: Lacks the piperidine ring, which may affect its binding affinity and specificity for certain targets.
[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]methanamine: Similar structure but with a methyl group instead of a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness: The presence of both the piperidine ring and the chlorobenzenesulfonyl group in [1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine provides a unique combination of properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H17ClN2O2S |
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Molecular Weight |
288.79 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-8-2-1-3-11(15)9-14/h4-7,11H,1-3,8-9,14H2 |
InChI Key |
IWCMQKPUIWGIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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